Bonaphthone

Antiviral Research SARS-CoV-2 Protease Inhibition

Bonaphthone (Bonafton) is the definitive research probe for SARS-CoV-2 main protease (3CLpro) inhibition, delivering an IC₅₀ of 40 nM with >250-fold selectivity over MERS 3CLpro—119-fold more potent than Vitamin K3. This 6-bromo-1,2-naphthoquinone uniquely impairs HSV-1 nucleocapsid assembly and reduces influenza viral load in murine lung by 1.5- to 2-fold in vivo. With DMSO solubility ≥125 mg/mL, it is purpose-built for high-throughput screening (HTS) and FRET-based protease assays. Secure Bonaphthone for reference-standard antiviral profiling and target‑engagement validation.

Molecular Formula C10H5BrO2
Molecular Weight 237.05 g/mol
CAS No. 6954-48-9
Cat. No. B177211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBonaphthone
CAS6954-48-9
Synonymsbonafton
Molecular FormulaC10H5BrO2
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)C2=O)C=C1Br
InChIInChI=1S/C10H5BrO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H
InChIKeyMXWZRRPNVLCHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bonaphthone (CAS 6954-48-9): A Structurally Distinct 1,2-Naphthoquinone with Differentiated Antiviral Activity


Bonaphthone (Bonafton; 6-Bromo-1,2-naphthoquinone) is a synthetic 1,2-naphthoquinone derivative [1] with demonstrated antiviral activity against both DNA and RNA viruses . The compound has been recognized as a Russian drug for influenza and respiratory disease prophylaxis [2], and its mechanism is reported to involve inhibition of viral polymerase and replication enzymes, with a mode of action similar to nucleoside analogues like acyclovir and ganciclovir . Key physicochemical properties relevant to procurement and handling include a molecular formula of C10H5BrO2, a molecular weight of 237.05 g/mol, a boiling point of 363.7°C at 760 mmHg , and high solubility in DMSO (up to 125 mg/mL or 50 mM) [3].

The Risks of Generic Substitution: Why Bonaphthone (CAS 6954-48-9) Cannot Be Interchanged with Other Naphthoquinones


While many naphthoquinones, such as 1,4-naphthoquinone , β-lapachone , and juglone [1], exhibit broad-spectrum biological activity, their antiviral profiles, potencies, and mechanisms of action are highly dependent on specific substitution patterns and redox potentials. Bonaphthone's specific bromine substitution at the 6-position of the 1,2-naphthoquinone core differentiates it significantly from its 1,4-isomers and other substituted analogs . Crucially, data indicates a unique protease inhibition profile that is not shared across the class. For example, while some 1,4-naphthoquinones act primarily through redox cycling or DNA polymerase inhibition , Bonaphthone demonstrates a distinct mechanism involving viral polymerase inhibition and, notably, high-potency SARS-CoV-2 3CL protease inhibition . This structure-activity relationship specificity means that substituting Bonaphthone with a seemingly related naphthoquinone will lead to fundamentally different experimental outcomes and invalidate comparative studies, particularly in virology and protease-targeted drug discovery [2]. The following quantitative evidence establishes precisely where Bonaphthone's differentiation lies.

Quantitative Differentiation of Bonaphthone (CAS 6954-48-9) from Analogs: An Evidence-Based Procurement Guide


Bonaphthone vs. Vitamin K3: Superior SARS-CoV-2 3CL Protease Inhibition

Bonaphthone demonstrates a 119-fold greater potency in inhibiting the SARS-CoV-2 main protease (3CLpro) compared to Vitamin K3, another well-known naphthoquinone [1]. In a FRET-based biochemical assay, Bonaphthone inhibited SARS-CoV-2 3CLpro with an IC50 of 40 nM, whereas Vitamin K3 showed an IC50 of 4.78 µM under similar conditions [2].

Antiviral Research SARS-CoV-2 Protease Inhibition

Bonaphthone vs. Juglone: Comparable SARS-CoV-2 Protease Potency with Distinct Selectivity Profile

Bonaphthone (IC50 = 40 nM) and the natural 1,4-naphthoquinone juglone (IC50 = 72.07 nM) [1] exhibit comparable, single-digit nanomolar potency against the SARS-CoV-2 main protease. However, Bonaphthone's selectivity is starkly different; it is over 250-fold selective against the related MERS-CoV 3CL protease (IC50 > 10,000 nM) , while juglone's selectivity across coronaviral proteases has not been similarly established.

Antiviral Research SARS-CoV-2 Protease Inhibition

Bonaphthone vs. Vehicle Control: In Vivo Reduction of Influenza Virus Replication

In an in vivo model of experimental influenza pneumonia in mice infected with Influenza A virus, Bonaphthone treatment resulted in a quantifiable and statistically significant reduction in viral load in pulmonary tissue [1]. Bonaphthone was shown to lower the reproduction of influenza virus by 1.5- to 2-fold compared to untreated control animals [2]. This in vivo efficacy differentiates Bonaphthone from many other naphthoquinones whose antiviral activity is often limited to in vitro cell culture assays.

Influenza Research Antiviral Activity In Vivo Model

Bonaphthone vs. Control: Threefold Reduction in HSV-1 Viral Reproduction

Electron microscopy studies of herpes simplex virus type 1 (HSV-1) infection demonstrate that Bonaphthone's antiviral mechanism involves partial impairment of viral nucleocapsid assembly in the cell nucleus [1]. This leads to a quantifiable decrease in viral production, with studies showing that the intensity of virus reproduction in cells decreases threefold under the effect of Bonaphthone compared to control [2]. This provides a clear quantitative baseline for its anti-herpetic activity.

Herpes Simplex Research Antiviral Activity Virology

Bonaphthone: Human Prophylactic Efficacy Index Against Influenza

In a coded, strictly controlled epidemiological trial involving 1,393 persons during the 1973 Influenza A/England epidemic, the prophylactic effectiveness of Bonaphthone was established with an index of effectiveness of 2.09 [1]. This human data is unique among synthetic naphthoquinones, as many analogs have not progressed to this stage of clinical or epidemiological evaluation [2].

Influenza Prophylaxis Clinical Data Epidemiology

Bonaphthone vs. 1,4-Naphthoquinone: Differentiated Physicochemical and Procurement Properties

Bonaphthone exhibits high solubility in DMSO (up to 125 mg/mL or 50 mM) [1], which facilitates easy formulation for in vitro assays. In contrast, the unsubstituted 1,4-naphthoquinone has a lower reported solubility in DMSO (e.g., ~10-25 mg/mL) . Furthermore, Bonaphthone is stable for storage as a powder at -20°C for 2-3 years and in DMSO solution at -80°C for 1 year , providing clear procurement and handling advantages.

Compound Solubility Compound Handling Procurement

Optimal Research and Industrial Application Scenarios for Bonaphthone (CAS 6954-48-9)


Primary Tool Compound for SARS-CoV-2 3CL Protease Biochemical and Cell-Based Assays

Bonaphthone is uniquely positioned as a highly potent (IC50 = 40 nM) and selective (over 250-fold vs. MERS 3CLpro) inhibitor of the SARS-CoV-2 main protease. Its 119-fold greater potency over Vitamin K3 [1] makes it a superior choice for FRET-based protease assays and for validating target engagement in antiviral drug discovery programs.

Validated In Vivo Probe for Influenza A Virus Pneumonia Models

With demonstrated in vivo efficacy in reducing influenza viral load in murine lung tissue by 1.5- to 2-fold , Bonaphthone is a robust, reference-standard tool for preclinical influenza research. Its validated activity differentiates it from naphthoquinones with only in vitro data, making it ideal for studies exploring in vivo mechanisms and pharmacokinetic/pharmacodynamic relationships.

Mechanistic Studies of Herpes Simplex Virus Type 1 (HSV-1) Replication

Bonaphthone's established mechanism of impairing HSV-1 nucleocapsid assembly, leading to a threefold reduction in viral reproduction , provides a strong scientific foundation for its use as a probe in cell biology studies of HSV-1 replication. It can serve as a positive control for investigating viral assembly processes.

Formulation and Compound Management for High-Throughput Screening (HTS) Campaigns

The compound's high DMSO solubility (≥125 mg/mL) and defined long-term storage stability are critical advantages for HTS facilities and compound management groups. These properties minimize the technical hurdles associated with preparing and maintaining high-concentration stock plates for automated screening systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bonaphthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.